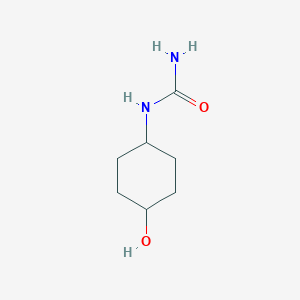

(4-Hydroxycyclohexyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Hydroxycyclohexyl)urea” is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.20 .

Synthesis Analysis

The synthesis of urea derivatives like “this compound” typically involves the condensation of an amine with an isocyanate, or the coupling of amines with phosgene or a phosgene equivalent . A recent study has reported a mild method for the construction of symmetrical diaryl ureas by triphosgene in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code1S/C7H14N2O2/c8-7(11)9-5-1-3-6(10)4-2-5/h5-6,10H,1-4H2,(H3,8,9,11) . Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 188-189 degrees Celsius .Scientific Research Applications

Metabolic Synthesis and Identification

A key study has demonstrated the liver microsomal metabolism of a related compound, 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea, identifying several metabolites including 4-hydroxycyclohexyl derivatives. This research, pivotal in understanding the metabolic processing of such compounds, showed variations in hydroxylation across different species, providing insights into interspecies metabolic variability (May et al., 1979).

Urease Inhibitor Applications

Research on urease inhibitors, which include urea derivatives like (4-Hydroxycyclohexyl)urea, highlights their potential applications in treating infections caused by Helicobacter pylori in the gastric tract and related species in the urinary tract. These studies offer a perspective on the therapeutic potential of urea derivatives as urease inhibitors, an important aspect in addressing specific infections (Kosikowska & Berlicki, 2011).

Soluble Epoxide Hydrolase Inhibition

A series of N,N'-disubstituted ureas, which includes compounds structurally similar to this compound, have shown promising results as soluble epoxide hydrolase (sEH) inhibitors. These findings are significant in the context of developing new inhibitors with potential therapeutic applications, particularly in cardiovascular diseases (Hwang et al., 2007).

Blood Contact Applications of Poly(Urethane Urea)

Studies on poly(urethane urea) and poly(ether urethane urea)s, which incorporate urea derivatives, have shown their potential for blood contact applications. These materials demonstrated acceptable hemolytic activity and cytocompatibility, making them promising candidates for medical use (Thomas et al., 2001).

Detection of Urea in Industrial and Biomedical Applications

Research into urea detection has led to the development of hydrogel-based biosensors incorporating urea enzymes. These sensors, relevant for both industrial and biomedical diagnostics, demonstrate the significance of this compound and related compounds in sensitive detection applications (Erfkamp et al., 2019).

Synthesis for Biomedical Applications

In a study focused on the synthesis of polyurethane-urea without ether linkages, using compounds related to this compound, it was found that the resulting polymer showed promising hydrolytic stability, making it suitable for long-term biomedical applications (Jayabalan et al., 2000).

Safety and Hazards

The safety data sheet for “(4-Hydroxycyclohexyl)urea” indicates that it is harmful if swallowed and harmful to aquatic life with long-lasting effects . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and avoiding release to the environment .

Future Directions

Ureido-heterocycles, which include compounds like “(4-Hydroxycyclohexyl)urea”, are useful building blocks in the construction of supramolecular polymers, self-healing materials, stimuli-responsive devices, catalysts, and sensors . They are also being explored for their potential in biomedical applications .

properties

IUPAC Name |

(4-hydroxycyclohexyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-7(11)9-5-1-3-6(10)4-2-5/h5-6,10H,1-4H2,(H3,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGQUXWDFBTLKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2650502.png)

![Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[(dimethylamino)methylene]amino}-4-isoxazolecarboxylate](/img/structure/B2650506.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide](/img/structure/B2650507.png)

![6-(2,3-Dimethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2650517.png)

![(2-Methylspiro[3.3]heptan-2-yl)methanol](/img/structure/B2650521.png)

![N-(3-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2650522.png)